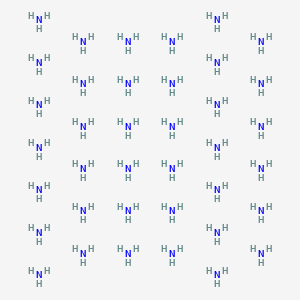

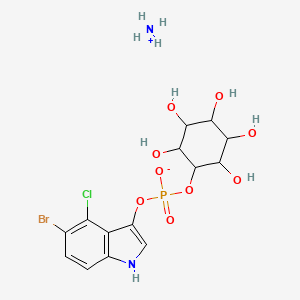

azane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azane, commonly known as ammonia, is a compound composed of nitrogen and hydrogen with the chemical formula NH₃. It is a colorless gas with a characteristic pungent smell. This compound is a crucial compound in both natural and industrial processes. It is essential for many biological processes and serves as a precursor for amino acid and nucleotide synthesis. In the environment, this compound is part of the nitrogen cycle and is produced in soil from bacterial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azane can be synthesized through several methods:

Haber Process: This is the most common industrial method for producing this compound. It involves the direct combination of nitrogen and hydrogen gases under high pressure (around 200 atmospheres) and high temperature (approximately 450°C) in the presence of an iron catalyst. The reaction is as follows[ N_2 (g) + 3H_2 (g) \rightarrow 2NH_3 (g) ]

Decomposition of Ammonium Salts: On a smaller scale, this compound can be produced by heating ammonium salts with a strong base such as calcium hydroxide[ 2NH_4Cl + Ca(OH)_2 \rightarrow 2NH_3 + 2H_2O + CaCl_2 ]

Industrial Production Methods

The Haber process is the primary industrial method for this compound production. The process involves several steps:

Scrubbing: Removal of impurities from nitrogen and hydrogen gases.

Compression: Compressing the purified gases to high pressure.

Catalytic Reaction: Passing the compressed gases over an iron catalyst at high temperature and pressure to produce this compound.

Cooling and Separation: Cooling the reaction mixture to liquefy this compound, which is then separated from unreacted gases.

Análisis De Reacciones Químicas

Azane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce nitrogen gas and water. For example[ 4NH_3 + 3O_2 \rightarrow 2N_2 + 6H_2O ]

Reduction: this compound can act as a reducing agent, reducing metal oxides to metals. For example[ 3CuO + 2NH_3 \rightarrow 3Cu + 3H_2O + N_2 ]

Substitution: this compound can react with halogens to form halides. For example[ NH_3 + Cl_2 \rightarrow NH_2Cl + HCl ]

Common reagents used in these reactions include oxygen, metal oxides, and halogens. The major products formed from these reactions are nitrogen gas, water, and various metal compounds .

Aplicaciones Científicas De Investigación

Azane has numerous scientific research applications:

Chemistry: this compound is used as a reagent in various chemical reactions, including the synthesis of amines and nitrides.

Biology: this compound is essential for the synthesis of amino acids and nucleotides, which are building blocks of proteins and DNA, respectively.

Medicine: this compound is used in the production of pharmaceuticals, including antibiotics and other therapeutic agents.

Industry: this compound is a key component in the production of fertilizers, explosives, and cleaning agents. .

Mecanismo De Acción

Azane exerts its effects through several mechanisms:

Biological Processes: In biological systems, this compound is converted to ammonium ions, which are incorporated into amino acids and nucleotides. This process is catalyzed by enzymes such as glutamine synthetase.

Chemical Reactions: this compound acts as a nucleophile in many chemical reactions, donating its lone pair of electrons to form bonds with electrophiles.

Comparación Con Compuestos Similares

Azane can be compared with other nitrogen-containing compounds such as:

Hydrazine (N₂H₄): Unlike this compound, hydrazine contains two nitrogen atoms bonded together. It is a powerful reducing agent and is used as a rocket propellant.

Ammonium (NH₄⁺): Ammonium is the protonated form of this compound and is commonly found in ammonium salts. It is less reactive than this compound.

Amines: Amines are organic derivatives of this compound where one or more hydrogen atoms are replaced by alkyl or aryl groups. .

This compound is unique due to its simple structure, high reactivity, and essential role in both biological and industrial processes.

Propiedades

Número CAS |

9028-38-0 |

|---|---|

Fórmula molecular |

H114N38 |

Peso molecular |

647.2 g/mol |

Nombre IUPAC |

azane |

InChI |

InChI=1S/38H3N/h38*1H3 |

Clave InChI |

JPCCITSLMBKFNF-UHFFFAOYSA-N |

SMILES canónico |

N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N.N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol](/img/structure/B13388557.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B13388583.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B13388608.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate](/img/structure/B13388626.png)

![6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13388638.png)

![4-amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13388639.png)